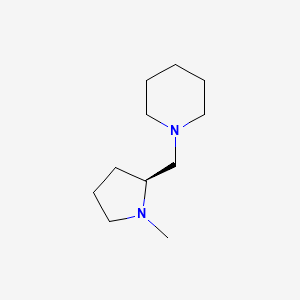

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPSRADUBPOKJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456139 | |

| Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84466-85-3 | |

| Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: A Chiral Auxiliary for Asymmetric Synthesis and a Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, CAS Number 84466-85-3. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, applications, and potential pharmacological significance of this chiral diamine. This document consolidates current knowledge, provides detailed experimental insights, and explores the future potential of this versatile molecule.

Introduction: A Molecule of Strategic Importance

This compound is a chiral diamine that has garnered attention for its utility as a ligand in asymmetric catalysis and as a structural motif in medicinal chemistry.[1] The molecule incorporates two key heterocyclic systems: a pyrrolidine ring, derived from the natural amino acid (S)-proline, and a piperidine ring. This unique combination of a chiral pyrrolidine backbone and a piperidine moiety makes it a valuable tool for chemists.

The piperidine and pyrrolidine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[2][3] Their prevalence is due to their favorable physicochemical properties, metabolic stability, and their ability to form key interactions with biological targets.[4][5] The introduction of a defined stereocenter, as seen in the (S)-configuration of this molecule, is crucial for achieving stereospecific interactions with chiral biological macromolecules, which can lead to improved potency and reduced off-target effects in drug candidates.[3]

In the realm of synthetic chemistry, chiral diamines are of paramount importance as ligands for metal-catalyzed reactions and as organocatalysts themselves.[6][7][8] They can form stable chelate complexes with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of one enantiomer of a product in excess over the other.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 84466-85-3 | [9] |

| Molecular Formula | C₁₁H₂₂N₂ | [9] |

| Molecular Weight | 182.31 g/mol | [9] |

| Appearance | Colorless to light yellow clear liquid | [10] |

| Boiling Point | 121-123 °C at 22 mmHg | [9] |

| Density | 0.909 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.478 | [9] |

| Optical Rotation ([α]20/D) | -69° (c = 0.5 in ethanol) | [9] |

Safety Information:

This compound is classified as an irritant.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Characterization

The synthesis of this compound typically starts from the readily available and enantiomerically pure starting material, (S)-proline. A plausible and efficient synthetic route is outlined below. This multi-step synthesis involves the reduction of the carboxylic acid, activation of the resulting alcohol, and subsequent nucleophilic substitution with piperidine, followed by N-methylation.

Proposed Synthetic Pathway

The proposed synthetic pathway is illustrated in the following workflow diagram.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative, step-by-step protocol based on established chemical transformations.

Step 1: Synthesis of (S)-Prolinol

(S)-Proline is reduced to the corresponding alcohol, (S)-prolinol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[11]

-

Procedure: To a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (S)-proline in anhydrous THF is added dropwise. The reaction mixture is then refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.

Step 2: Synthesis of (S)-2-(Tosyloxymethyl)pyrrolidine

The hydroxyl group of (S)-prolinol is activated by conversion to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

-

Procedure: (S)-Prolinol is dissolved in pyridine at 0 °C, and p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion. The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give the tosylated product.

Step 3: N-Boc Protection

To prevent side reactions at the pyrrolidine nitrogen, it is protected with a tert-butyloxycarbonyl (Boc) group.

-

Procedure: (S)-2-(Tosyloxymethyl)pyrrolidine is dissolved in a suitable solvent such as dichloromethane, and di-tert-butyl dicarbonate ((Boc)₂O) is added, along with a base such as triethylamine. The reaction is stirred at room temperature until complete. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 4: Synthesis of (S)-N-Boc-2-(Piperidinomethyl)pyrrolidine

The tosylate is displaced by piperidine in a nucleophilic substitution reaction.

-

Procedure: (S)-N-Boc-2-(tosyloxymethyl)pyrrolidine is dissolved in a polar aprotic solvent like acetonitrile, and an excess of piperidine is added. The mixture is heated to reflux until the starting material is consumed. After cooling, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water to remove excess piperidine and salts. The organic layer is dried and concentrated to yield the Boc-protected diamine.

Step 5: Boc Deprotection

The Boc protecting group is removed under acidic conditions.

-

Procedure: The Boc-protected diamine is dissolved in dichloromethane, and an excess of trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for a few hours. The solvent and excess TFA are removed under reduced pressure, and the residue is neutralized with a base (e.g., aqueous NaOH) and extracted with an organic solvent to afford (S)-2-(piperidinomethyl)pyrrolidine.

Step 6: N-Methylation (Eschweiler-Clarke Reaction)

The final step is the methylation of the pyrrolidine nitrogen. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.

-

Procedure: (S)-2-(Piperidinomethyl)pyrrolidine is treated with an excess of formic acid and formaldehyde. The mixture is heated until the evolution of carbon dioxide ceases. After cooling, the solution is made basic with sodium hydroxide and extracted with an organic solvent. The organic extracts are dried and concentrated, and the final product, this compound, is purified by vacuum distillation.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Complex multiplet signals for the pyrrolidine and piperidine ring protons. A singlet corresponding to the N-methyl group is expected around 2.2-2.5 ppm. The protons of the methylene bridge would appear as diastereotopic multiplets. |

| ¹³C NMR | Distinct signals for each of the 11 carbon atoms. The N-methyl carbon should appear around 40-45 ppm. The carbons of the pyrrolidine and piperidine rings will have characteristic chemical shifts. |

| Mass Spectrometry (ESI-MS) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 183.19. |

Application in Asymmetric Catalysis

The primary application of this compound is as a chiral ligand in asymmetric synthesis, particularly in aldol reactions.[9] The two nitrogen atoms can coordinate to a metal center, forming a chiral complex that can catalyze the reaction with high enantioselectivity.

The Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The asymmetric version of this reaction allows for the creation of chiral β-hydroxy carbonyl compounds, which are valuable building blocks for the synthesis of natural products and pharmaceuticals.

Proposed Catalytic Cycle

Caption: A generalized catalytic cycle for a chiral diamine-mediated asymmetric aldol reaction.

In this proposed cycle, the chiral diamine ligand, this compound, coordinates to a metal salt (e.g., a lithium or zinc salt). This complex then deprotonates a ketone to form a chiral metal enolate. The aldehyde then coordinates to the metal center, and the subsequent C-C bond formation proceeds through a highly organized, diastereomeric transition state. The stereochemistry of the final product is dictated by the facial selectivity of the enolate addition to the aldehyde, which is controlled by the chiral ligand.

Potential in Drug Discovery and Development

The pyrrolidine-piperidine scaffold is a promising starting point for the design of novel therapeutic agents. The biological activities of related compounds suggest several potential applications for derivatives of this compound.

-

Central Nervous System (CNS) Disorders: Many piperidine and pyrrolidine derivatives exhibit activity at CNS targets, including opioid, dopamine, and serotonin receptors.[1] This suggests that derivatives of the title compound could be explored for their potential as analgesics, antidepressants, or antipsychotics.[12]

-

Oncology: The piperidine ring is a common feature in many anticancer agents.[2] These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

-

Infectious Diseases: Some piperidine and pyrrolidine-containing molecules have shown antimicrobial and antiviral activity.[2]

The chiral nature of this compound makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. The defined stereochemistry can lead to more selective and potent interactions with biological targets.[3]

Conclusion and Future Outlook

This compound is a valuable chiral building block with established applications as a ligand in asymmetric synthesis and significant potential as a scaffold in drug discovery. Its synthesis from the readily available chiral pool starting material, (S)-proline, makes it an accessible and attractive tool for chemists.

Future research in the field of asymmetric catalysis will likely continue to explore the utility of this and related chiral diamines in a variety of transformations, aiming for even higher levels of enantioselectivity and broader substrate scope. In the realm of medicinal chemistry, the exploration of derivatives of this scaffold for various therapeutic targets is a promising avenue for the development of new and improved drugs. The combination of its chiral nature and the "privileged" heterocyclic rings it contains makes this compound a molecule of considerable interest for years to come.

References

[6] G. L. D. Krupadanam, Ed. Fundamentals of Asymmetric Synthesis (CRC press, London, 2014). [13] Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing). (2024-07-11). [7] Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. [8] (PDF) Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ResearchGate. [14] Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. (2021-10-18). [15] Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [16] Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [3] The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide - Benchchem. [1] (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine - Chem-Impex. [17] Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. [4] Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023-03-15). [5] Natural and synthetic compounds showing chiral pyrrolidine, piperidine... - ResearchGate. [18] Piperidine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. [12] Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (2017-03-24). [19] Pyrrolidine synthesis - Organic Chemistry Portal. [9] (S)-1-[(1-Methyl-2-pyrrolidinyl)methyl]piperidine 97% - Sigma-Aldrich. [20] Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. (2025-08-07). [11] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [21] Catalytic enantioselective synthesis of (-)-prostaglandin E1 methyl ester based on a tandem 1,4-addition-aldol reaction - PubMed. [22] Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. [23] Basic 1H- and 13C-NMR Spectroscopy. [24] Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - NIH. (2023-10-04). [25] Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - NIH. (2023-01-26). [26] 1-Methylpyrrolidine(120-94-5) MS spectrum - ChemicalBook. [27] 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum - ChemicalBook. [28] Synthesis of pyrrolidine - PrepChem.com. [10] (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine - CymitQuimica. [29] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). [30] (R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine - Sigma-Aldrich. [31] 4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine | C11H22N2 | CID - PubChem. [32] Piperidine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. [33] Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. - ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. (S)-1- (1-Methyl-2-pyrrolidinyl)methyl piperidine 97 84466-85-3 [sigmaaldrich.com]

- 10. (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine [cymitquimica.com]

- 11. mdpi.com [mdpi.com]

- 12. (PDF) Highly Enantioselective Aldol Reactions Catalyzed by [research.amanote.com]

- 13. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. rsc.org [rsc.org]

- 16. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Semantic Scholar [semanticscholar.org]

- 17. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 18. Piperidine, 1-methyl- [webbook.nist.gov]

- 19. Pyrrolidine synthesis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Catalytic enantioselective synthesis of (-)-prostaglandin E1 methyl ester based on a tandem 1,4-addition-aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 24. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 1-Methylpyrrolidine(120-94-5) MS spectrum [chemicalbook.com]

- 27. 1-Methylpyrrolidine(120-94-5) 1H NMR [m.chemicalbook.com]

- 28. prepchem.com [prepchem.com]

- 29. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. (R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine | 155726-05-9 [sigmaaldrich.com]

- 31. 4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine | C11H22N2 | CID 82654980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. Piperidine, 1-methyl- [webbook.nist.gov]

- 33. researchgate.net [researchgate.net]

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physical properties is a foundational requirement for its application, formulation, and development. This guide provides a detailed examination of the key physical characteristics of this compound (CAS No: 84466-85-3), a chiral ligand and useful research chemical.[1] This document moves beyond a simple listing of values to explain the causality behind these properties and the experimental methodologies required for their validation.

Core Molecular and Physical Identifiers

This compound is a bicyclic tertiary amine. Its structure, comprised of a methyl-pyrrolidine ring linked to a piperidine ring, dictates its physical behavior and chemical reactivity.

Chemical Structure:

-

IUPAC Name: this compound

-

Synonyms: (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine

-

Molecular Formula: C₁₁H₂₂N₂[2]

-

Molecular Weight: 182.31 g/mol [2]

The molecule features two basic nitrogen atoms and a chiral center at the 2-position of the pyrrolidine ring, which is crucial for its application in asymmetric synthesis.

A summary of its core physical properties is presented below.

| Property | Value | Source |

| Physical Form | Liquid | |

| Boiling Point | 121-123 °C at 22 mmHg | |

| Density | 0.909 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.478 | |

| Specific Optical Rotation ([α]20/D) | -69° (c = 0.5 in ethanol) |

Boiling Point Analysis and Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For this compound, the reported boiling point of 121-123 °C is measured at a reduced pressure of 22 mmHg.

Expert Analysis: The Role of Intermolecular Forces

The boiling point of this compound is governed by intermolecular van der Waals forces. As a tertiary amine, it lacks hydrogen atoms on its nitrogen atoms, meaning it cannot act as a hydrogen bond donor.[4] This leads to a significantly lower boiling point compared to alcohols of similar molecular weight, but higher than corresponding alkanes due to the polarity induced by the nitrogen atoms.[4] The measurement at reduced pressure is critical; compounds can decompose at their normal boiling point (at 1 atm), and vacuum distillation allows for purification at a lower, non-destructive temperature.[3]

Experimental Protocol: Boiling Point Determination (Micro-scale)

This protocol outlines the determination of a liquid's boiling point using a micro-scale technique, essential for conserving valuable research compounds.[5]

Methodology:

-

Preparation: Place approximately 0.5 mL of the sample liquid into a clean, dry reaction tube.

-

Capillary Insertion: Take a melting point capillary tube and seal one end using a Bunsen burner. Place the capillary tube into the reaction tube with the open end down.

-

Apparatus Setup: Secure the reaction tube to a thermometer with a rubber band or wire, ensuring the bottom of the tube is aligned with the thermometer bulb.

-

Heating: Suspend the apparatus in a heating bath (e.g., a Thiele tube with mineral oil), making sure the liquid level is above the sample in the reaction tube.

-

Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium Point: Remove the heat source once a steady stream of bubbles is observed. The liquid will begin to cool.

-

Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This signifies the point where the external pressure equals the vapor pressure of the liquid.

-

For Reduced Pressure: The entire apparatus is connected to a vacuum source with a manometer. The procedure is the same, but the pressure is recorded along with the temperature.

Caption: Workflow for Micro-scale Boiling Point Determination.

Solubility Profile

Expert Analysis: pH-Dependent Solubility

The rule of "like dissolves like" suggests that this compound, with its polar C-N bonds, will be soluble in organic solvents.[6] Its solubility in aqueous media is expected to be limited but highly pH-dependent.[7] The two nitrogen atoms have lone pairs of electrons, making them basic. In an acidic environment (e.g., 5% HCl), these nitrogen atoms will be protonated, forming a water-soluble ammonium salt.[8][9] This property is fundamental for extraction and for developing aqueous formulations of basic drug candidates. In neutral water, amines with more than five or six carbons tend to have low solubility.[4]

Experimental Protocol: Qualitative Solubility Classification

This protocol provides a systematic approach to classifying a compound's solubility, which helps in identifying its functional groups.[8][9][10]

Methodology:

-

Water Test: Add ~25 mg of the compound to 0.5 mL of deionized water in a test tube. Agitate the mixture. If the compound dissolves completely, it is water-soluble. Test the resulting solution with pH paper. A pH > 8 indicates a basic compound.[9]

-

5% HCl Test (If Insoluble in Water): To a fresh sample, add 0.5 mL of 5% aqueous HCl. Agitation and subsequent dissolution indicate the presence of a basic functional group, such as an amine.[8]

-

5% NaOH Test (If Insoluble in Water): To a fresh sample, add 0.5 mL of 5% aqueous NaOH. Dissolution would suggest an acidic functional group (e.g., phenol or carboxylic acid), which is not expected for this compound.[10]

-

Organic Solvent Test: Test for solubility in common organic solvents like ethanol, chloroform, and hexane to establish a broader solubility profile.

Caption: Decision workflow for qualitative solubility analysis.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule. The N-methyl carbon would appear upfield, while the carbons adjacent to the nitrogen atoms would be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electron Ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 182. A common fragmentation pathway for amines is alpha-cleavage, which would lead to characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum for this compound would be characterized by:

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

C-N stretching vibrations in the 1250-1020 cm⁻¹ region.

-

The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms its tertiary amine nature.

Storage and Stability

For maintaining the integrity of the compound, proper storage is essential.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration at 2-8°C.[1]

-

Stability: As a tertiary amine, it is generally stable but can be sensitive to air and light over long periods. It is incompatible with strong oxidizing agents.[14]

References

-

Quora. (2017). How to determine the solubility of organic compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

PubMed Central (PMC). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Course Hero. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds?. [Link]

-

Pharmaffiliates. 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine. [Link]

-

Chemistry LibreTexts. Physical Properties of Amines. [Link]

-

ChemBK. 1-Methylpiperidine. [Link]

-

PubChem. 4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine. [Link]

-

International Journal of Scientific & Engineering Research. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

-

ResearchGate. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

-

NCERT. CHEMISTRY (CLASSES XI –XII). [Link]

-

CBSE Academic. CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26). [Link]

-

PubChem. 1-[(1-Methylpyrrolidin-2-yl)methoxy]piperidine. [Link]

-

PubChem. 2-Pyrrolidin-1-ylmethyl-piperidine. [Link]

-

Cheméo. Chemical Properties of 2-Methylpiperidine. [Link]

-

NIST WebBook. Piperidine, 1-methyl-. [Link]

-

PubChem. 1-Methylpyrrolidine. [Link]

-

ResearchGate. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

-

NIST WebBook. Piperidine, 1-methyl-. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

ResearchGate. Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. cmst.eu [cmst.eu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cbseacademic.nic.in [cbseacademic.nic.in]

- 6. m.youtube.com [m.youtube.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. quora.com [quora.com]

- 11. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. TEMPO | 2564-83-2 [chemicalbook.com]

An In-depth Technical Guide to (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: A Chiral Ligand for Asymmetric Synthesis

This guide provides a comprehensive technical overview of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a chiral diamine that has found utility as a ligand in asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular characteristics, synthesis, spectroscopic analysis, and application of this compound, with a focus on its role in stereoselective transformations.

Core Molecular and Physical Properties

This compound, also known by its synonym (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine, is a chiral bicyclic diamine. Its structure, featuring a stereocenter at the 2-position of the pyrrolidine ring, is fundamental to its application in asymmetric synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂ | [1] |

| Molecular Weight | 182.31 g/mol | [1] |

| CAS Number | 84466-85-3 | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Density | 0.909 g/mL at 25 °C | [1] |

| Boiling Point | 121-123 °C at 22 mmHg | [1] |

| Optical Rotation | [α]20/D -69° (c = 0.5 in ethanol) | [1] |

| Refractive Index | n20/D 1.478 | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically originates from the readily available chiral pool starting material, (S)-proline. A plausible and efficient synthetic route involves the reductive amination of (S)-1-methyl-2-pyrrolidinemethanamine with glutaraldehyde, followed by in-situ cyclization.

Experimental Protocol: Synthesis

Materials:

-

(S)-1-Methyl-2-pyrrolidinemethanamine

-

Glutaraldehyde (50% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

To a solution of (S)-1-methyl-2-pyrrolidinemethanamine (1 equivalent) in methanol, cooled to 0 °C in an ice bath, add glutaraldehyde (1.1 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 4 M NaOH until pH > 12.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed through standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrrolidine nitrogen, as well as multiplets for the methylene protons of both the pyrrolidine and piperidine rings. The chiral center will induce diastereotopicity, leading to more complex splitting patterns for adjacent protons.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, with their chemical shifts being indicative of their local electronic environment.

-

Mass Spectrometry (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 182, confirming the molecular weight. Fragmentation patterns will be consistent with the structure, likely showing cleavage at the C-C bond between the two rings and within the piperidine and pyrrolidine rings.

Application in Asymmetric Catalysis: The Mukaiyama Aldol Reaction

This compound is a recognized chiral ligand for promoting enantioselective reactions, most notably the Mukaiyama aldol reaction.[1] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds with stereocontrol.

The Role of the Chiral Ligand

In the context of the Mukaiyama aldol reaction, a Lewis acid is typically employed to activate the aldehyde substrate. The chiral diamine ligand coordinates to the Lewis acid, creating a chiral environment around the active catalytic center. This chiral complex then directs the approach of the nucleophile (a silyl enol ether) to one of the two enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the β-hydroxy carbonyl product.

Diagram of Catalytic Cycle:

Caption: Generalized catalytic cycle for a chiral ligand-mediated Mukaiyama aldol reaction.

Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction

Materials:

-

This compound

-

Tin(II) chloride (SnCl₂) or other suitable Lewis acid

-

Aldehyde (e.g., benzaldehyde)

-

Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (0.1 equivalents) and the Lewis acid (0.1 equivalents) in anhydrous dichloromethane.

-

Stir the solution at room temperature for 30 minutes to allow for complex formation.

-

Cool the reaction mixture to -78 °C.

-

Add the aldehyde (1 equivalent) and stir for 15 minutes.

-

Add the silyl enol ether (1.2 equivalents) dropwise.

-

Stir the reaction at -78 °C for the specified time (typically several hours), monitoring by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Health Hazards: May cause skin and eye irritation.[1]

-

Fire Hazards: It is a combustible liquid with a flash point of 105 °C.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chiral ligand in the repertoire of asymmetric synthesis. Its straightforward preparation from the chiral pool and demonstrated utility in promoting stereoselective reactions like the Mukaiyama aldol addition make it an attractive tool for the synthesis of enantiomerically enriched molecules. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Sources

Structural Elucidation of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: An Integrated Spectroscopic and Chromatographic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The precise structural characterization of chiral molecules is a cornerstone of modern pharmaceutical development. (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral amine containing both a pyrrolidine and a piperidine moiety, making it a valuable scaffold in medicinal chemistry.[1][2] Ensuring its absolute stereochemistry and purity is paramount for understanding its structure-activity relationship (SAR) and ensuring safety and efficacy. This guide presents a comprehensive, field-proven strategy for the complete structural elucidation and stereochemical confirmation of this molecule. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). The protocols and interpretations herein are grounded in established principles and data from closely related structural analogs, providing a robust framework for researchers.

The Strategic Imperative: Why an Integrated Approach?

The structural confirmation of a chiral molecule like this compound cannot rely on a single analytical technique. Each method provides a unique piece of the structural puzzle, and their combined data create a self-validating system.

-

NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity between atoms.

-

Mass Spectrometry provides the exact molecular weight and elemental composition, while its fragmentation patterns offer clues about the molecule's substructures.

-

Infrared Spectroscopy confirms the presence of specific functional groups and bond types.

-

Chiral HPLC is the definitive technique for confirming the enantiomeric purity, a critical parameter for any chiral drug candidate.

The logical workflow for a comprehensive analysis is outlined below.

Caption: Structure and numbering for NMR assignments.

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Predicted J (Hz) | Justification |

| 1' (N-CH₃) | ~42.0 | ~2.35 | s | - | Typical for N-methyl group on a pyrrolidine ring. [3] |

| 2' | ~68.0 | ~2.50 | m | - | Chiral center, deshielded by two nitrogen atoms. |

| 3' | ~22.5 | 1.70 - 1.85 | m | - | Aliphatic CH₂ in a five-membered ring. |

| 4' | ~30.0 | 1.90 - 2.05 | m | - | Aliphatic CH₂ in a five-membered ring. |

| 5' | ~58.0 | 2.20 & 2.90 | m | - | Diastereotopic protons adjacent to nitrogen. |

| 6 (CH₂) | ~65.0 | 2.30 & 2.70 | m | - | Methylene bridge between two rings. |

| 2, 6 | ~55.0 | ~2.40 | m | - | Carbons alpha to piperidine nitrogen. [4] |

| 3, 5 | ~26.5 | ~1.55 | m | - | Beta carbons in the piperidine ring. [5] |

| 4 | ~24.5 | ~1.45 | m | - | Gamma carbon in the piperidine ring. [5] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical; CDCl₃ is standard, but MeOD can be useful for exchanging labile protons if necessary.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. [6]4. 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C. [6]5. 2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, essential for tracing proton connectivity within the pyrrolidine and piperidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the molecular fragments, for instance, by observing a correlation from the protons on the bridging methylene (C6) to carbons in both the pyrrolidine (C2') and piperidine (C2, C6) rings.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular formula and providing evidence for the proposed structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula.

-

Expected Ion: For C₁₁H₂₂N₂, the exact mass of the protonated molecule [M+H]⁺ is 183.1856.

-

Interpretation: An observed mass within a narrow tolerance (e.g., ± 5 ppm) of this value confirms the elemental composition.

Electron Ionization - Mass Spectrometry (EI-MS)

EI-MS provides characteristic fragmentation patterns that act as a structural fingerprint. The fragmentation of aliphatic amines is dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. [7]

| m/z (Predicted) | Proposed Fragment | Pathway |

|---|---|---|

| 182 | [C₁₁H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at the piperidine ring, forming a stable piperidinomethyl cation. |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at the pyrrolidine ring, forming a stable N-methyl-pyrrolidinyl cation. |

Caption: Predicted primary EI-MS fragmentation pathways.

Experimental Protocol: MS Analysis

-

HRMS (ESI): Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation. Infuse the solution directly into the ESI source.

-

GC-MS (EI): If the compound is sufficiently volatile, dissolve it in a volatile solvent (e.g., dichloromethane or methanol). Inject into a GC-MS system equipped with a standard non-polar column. The resulting mass spectrum will show the fragmentation pattern.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and simple method to confirm the presence of certain functional groups and the overall aliphatic nature of the molecule.

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2800 | C-H stretch | Aliphatic CH, CH₂, CH₃ |

| 2800-2750 | C-H stretch | N-CH₃ Bohlmann bands (characteristic of tertiary amines) |

| 1470-1440 | C-H bend | CH₂ scissoring |

| 1150-1050 | C-N stretch | Aliphatic amine |

The absence of strong absorptions in the regions of 3300-3500 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1650 cm⁻¹ (C=C stretch) is critical to confirm the fully saturated, tertiary amine structure. [5][8]

Experimental Protocol: IR Analysis

-

Sample Preparation: As the compound is a liquid, the simplest method is to place a single drop of the neat liquid between two salt plates (NaCl or KBr) to form a thin film.

-

Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Chiral HPLC: Confirmation of Enantiomeric Purity

For a chiral molecule intended for pharmaceutical use, confirming its enantiomeric purity is non-negotiable. Direct separation on a chiral stationary phase (CSP) is the preferred method. However, for small, basic amines, an indirect method involving derivatization can also be highly effective. [1][9]

Experimental Protocol: Chiral HPLC

This protocol is adapted from a validated method for the closely related analog, 2-(aminomethyl)-1-ethylpyrrolidine, and is expected to provide excellent resolution for the target compound. [10]

-

Rationale: The use of a polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), creates a chiral environment where the two enantiomers have different interaction energies, leading to different retention times. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase is crucial to mask active silanol sites on the silica support, preventing peak tailing and improving resolution. [11]2. Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane / Ethanol (98:2, v/v) + 0.2% Triethylamine (TEA) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

-

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100. For a highly pure sample, only one major peak should be observed.

Sources

- 1. csfarmacie.cz [csfarmacie.cz]

- 2. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 3. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum [chemicalbook.com]

- 4. N-Methylpiperidine(626-67-5) IR Spectrum [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Elucidation of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: A Technical Guide

Introduction

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a chiral diamine, belongs to a class of compounds featuring interconnected pyrrolidine and piperidine moieties.[1][2] These structural motifs are prevalent in a wide array of natural products, particularly alkaloids, and are of significant interest in medicinal chemistry and asymmetric synthesis.[3][4] The molecule's stereochemistry and conformational flexibility present a unique challenge and opportunity for spectroscopic characterization. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles is paramount for confirming its identity, assessing purity, and elucidating its three-dimensional structure in various chemical environments.

Molecular Structure and Key Features:

-

Formula: C₁₁H₂₂N₂[5]

-

Molecular Weight: 182.31 g/mol

-

Key Features: A chiral center at the C2 position of the pyrrolidine ring, a tertiary amine within the N-methylpyrrolidine ring, a secondary amine functionality within the piperidine ring (after attachment), and a methylene bridge connecting the two heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the numerous aliphatic protons in both the pyrrolidine and piperidine rings. The use of high-field NMR (≥400 MHz) and two-dimensional techniques like COSY (Correlation Spectroscopy) is essential for unambiguous assignment.[10]

Causality Behind Chemical Shifts: The electronegativity of the nitrogen atoms will cause adjacent protons (α-protons) to be deshielded, shifting their signals downfield compared to the other methylene protons in the rings. The N-methyl group will appear as a sharp singlet, typically in the 2.0-2.5 ppm range. The chiral center proton (H2 on the pyrrolidine ring) will be a multiplet, coupled to the adjacent methylene protons of the ring and the bridging methylene group.

Predicted ¹H NMR Data Summary (CDCl₃, 400 MHz)

| Atom Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| N-CH ₃ (Pyrrolidine) | ~2.2 - 2.4 | s | 3H | Sharp singlet, characteristic of N-methyl group. |

| CH ₂ (Piperidine, α to N) | ~2.6 - 2.8 | m | 4H | Protons adjacent to the piperidine nitrogen. |

| CH ₂ (Piperidine, β, γ) | ~1.4 - 1.7 | m | 6H | Overlapping signals from the rest of the piperidine ring.[6] |

| CH ₂ (Pyrrolidine, α to N) | ~2.9 - 3.2 & ~2.1 - 2.3 | m | 2H | Diastereotopic protons at C5. |

| CH (Pyrrolidine, C2) | ~2.4 - 2.6 | m | 1H | Chiral center proton. |

| CH ₂ (Pyrrolidine, β, γ) | ~1.6 - 2.0 | m | 4H | Overlapping signals from C3 and C4. |

| CH ₂ (Bridging Methylene) | ~2.3 - 2.5 & ~2.7 - 2.9 | m | 2H | Diastereotopic protons connecting the two rings. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals.

Causality Behind Chemical Shifts: Carbons directly attached to nitrogen will be deshielded and appear at a lower field (higher ppm). The N-methyl carbon will have a characteristic shift around 40-45 ppm. The chiral carbon (C2 of the pyrrolidine) will be identifiable in the aliphatic region.

Predicted ¹³C NMR Data Summary (CDCl₃, 100 MHz)

| Atom Label | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C H₂ (Piperidine, α to N) | ~55 - 58 | Carbons adjacent to piperidine nitrogen.[11] |

| C H₂ (Piperidine, β) | ~26 - 28 | |

| C H₂ (Piperidine, γ) | ~24 - 26 | |

| C H₂ (Bridging Methylene) | ~60 - 65 | Deshielded due to proximity to two nitrogen atoms. |

| C H (Pyrrolidine, C2) | ~65 - 70 | Chiral center, deshielded by nitrogen. |

| C H₂ (Pyrrolidine, C3) | ~22 - 25 | |

| C H₂ (Pyrrolidine, C4) | ~30 - 33 | |

| C H₂ (Pyrrolidine, C5) | ~57 - 60 | Carbon adjacent to the tertiary nitrogen. |

| N-C H₃ (Pyrrolidine) | ~40 - 43 | Characteristic N-methyl carbon signal. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: To resolve signal overlap and confirm assignments, acquire 2D spectra, including:

-

COSY: To identify proton-proton spin-spin coupling networks within each ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyrrolidine, bridging methylene, and piperidine fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Expected Absorptions: The IR spectrum will be dominated by C-H stretching and bending vibrations. A key diagnostic feature will be the "Bohlmann bands," which are a series of absorptions in the 2700-2800 cm⁻¹ region.[12] The presence of these bands is indicative of a trans-periplanar arrangement between a C-H bond and the lone pair of electrons on the nitrogen atom, a common feature in piperidine and pyrrolidine systems.[12]

Predicted IR Data Summary (Neat)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2970 - 2930 | Strong | C-H Stretch | Aliphatic CH₂, CH₃ |

| 2850 - 2800 | Medium-Strong | C-H Stretch | Aliphatic CH |

| ~2700 - 2800 | Medium-Weak | C-H Stretch (Bohlmann Bands) | C-H anti-periplanar to N lone pair[12] |

| 1470 - 1440 | Medium | C-H Bend (Scissoring) | CH₂ |

| 1380 - 1365 | Medium-Weak | C-H Bend (Symmetrical) | CH₃ |

| 1150 - 1050 | Medium | C-N Stretch | Amine |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As the compound is a liquid at room temperature, the spectrum can be obtained "neat".

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically generate the transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This is crucial for confirming the molecular formula and gaining further structural insights.

Expected Ionization and Fragmentation: Using Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 182 is expected. The fragmentation of cyclic amines is typically dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[13] This process leads to the formation of stable, resonance-stabilized iminium ions.

Predicted Fragmentation Pathway: The most likely fragmentation pathways will involve α-cleavage at the bonds adjacent to the nitrogen atoms in both rings.

-

Pathway A (Pyrrolidine Ring Fragmentation): Cleavage of the C2-C3 bond in the pyrrolidine ring can lead to the formation of a fragment at m/z 98. Loss of the piperidinomethyl group would result in an ion at m/z 84 (N-methylpyrrolidine fragment).

-

Pathway B (Piperidine Ring Fragmentation): α-cleavage in the piperidine ring can generate various fragments. A key fragment is often observed at m/z 98, corresponding to the piperidinomethyl cation [CH₂=N(CH₂)₅]⁺.

-

Base Peak: The most stable fragment, and therefore the base peak, is predicted to be at m/z 98 . This iminium ion can be formed by cleavage of the bond between the chiral carbon and the bridging methylene group.

dot graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Molecular Ion (M+)\nm/z = 182", fillcolor="#F1F3F4"]; F98 [label="Iminium Ion\n[C6H12N]+\nm/z = 98 (Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F84 [label="N-methylpyrrolidinyl cation\n[C5H10N]+\nm/z = 84", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F97 [label="Loss of H\nm/z = 97", fillcolor="#FBBC05"];

M -> F98 [label="α-cleavage\n(C2-CH2 bridge)"]; M -> F84 [label="α-cleavage\n(Piperidine loss)"]; F98 -> F97 [label="- H•"]; } } Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range, for example, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

High-Resolution MS (HRMS): For unambiguous confirmation of the elemental composition of the molecular ion and key fragments, perform the analysis on a high-resolution instrument (e.g., Q-TOF or Orbitrap). This will provide exact mass measurements.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectral data based on the known properties of its constituent pyrrolidine and piperidine rings.[1][14][15] The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, with 2D NMR being crucial for definitive assignments. IR spectroscopy will identify key functional group vibrations, including characteristic Bohlmann bands. Mass spectrometry will confirm the molecular weight and reveal structurally significant fragmentation patterns dominated by α-cleavage, with a predicted base peak at m/z 98. By following the outlined experimental protocols, researchers can confidently acquire and interpret the spectroscopic data needed to verify the structure and purity of this important chiral building block.

References

-

cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF - ResearchGate. Available at: [Link]

-

Piperidine alkaloids from Piper methysticum - PubMed. Available at: [Link]

-

emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Available at: [Link]

-

This compound - Hem. Available at: [Link]

-

N-Methylpiperidine | C6H13N - PubChem. Available at: [Link]

-

Piperidine, 1-methyl- - NIST WebBook. Available at: [Link]

-

Pyrrolizidine and Piperidine Alkaloids. Available at: [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications. Available at: [Link]

-

1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine | Pharmaffiliates. Available at: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Piperidine, 1-methyl- - NIST WebBook. Available at: [Link]

-

Pyrrolidine, piperidine, and pyridine alkaloids - Natural Product Reports (RSC Publishing). Available at: [Link]

-

N-Methyl-2-pyrrolidone - MassBank. Available at: [Link]

-

1-Methylpyrrolidine | C5H11N - PubChem. Available at: [Link]

-

(PDF) ChemInform Abstract: Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - ResearchGate. Available at: [Link]

-

Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. Available at: [Link]

-

Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed. Available at: [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. Available at: [Link]

-

Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

2-Methylpiperidine - NIST WebBook. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. Available at: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. Available at: [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC. Available at: [Link]

-

Piperidine, 1-methyl- - NIST WebBook. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine, piperidine, and pyridine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Piperidinopiperidine(4897-50-1) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine solubility profile

An In-depth Technical Guide to the Solubility Profile of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical determinant of a drug candidate's viability, profoundly influencing its absorption, distribution, and overall bioavailability. This guide provides a comprehensive technical overview of the solubility profile of this compound, a chiral diamine structure relevant to medicinal chemistry. We will dissect the core physicochemical principles governing its solubility, provide detailed, field-tested protocols for its experimental determination, and discuss strategic implications for drug development. This document is structured to deliver not just data, but a causal understanding of the molecule's behavior in solution, empowering researchers to make informed decisions in pre-formulation and lead optimization.

Molecular Characterization and Physicochemical Properties

This compound is a small organic molecule featuring two tertiary amine moieties, one within a pyrrolidine ring and the other in a piperidine ring. These structural features are the primary drivers of its physicochemical behavior.

| Property | Value / Prediction | Source / Justification |

| Molecular Formula | C₁₁H₂₂N₂ | [1] |

| Molecular Weight | 182.31 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 84466-85-3 | [1] |

| Predicted pKa₁ | ~10.3 | Based on N-methylpyrrolidine[2] |

| Predicted pKa₂ | ~10.1 | Based on N-methylpiperidine[3][4] |

| Predicted LogP | ~1.5 - 2.5 | Predicted based on structure; moderately lipophilic. |

Expertise & Experience: Interpreting the Physicochemical Data

The defining feature of this molecule is the presence of two basic nitrogen atoms. The pKa is the pH at which 50% of a specific functional group is ionized.[5] For this compound, both tertiary amines are strong bases, with pKa values predicted to be above 10.[2][3] This has a profound and predictable impact on its aqueous solubility:

-

In Acidic Environments (pH < 8): At pH values more than two units below the pKa's, both nitrogen atoms will be fully protonated (BH⁺). The molecule will carry a +2 charge, forming strong ion-dipole interactions with water. Consequently, its solubility is expected to be very high.

-

In Neutral to Basic Environments (pH > 8): As the pH of the solution increases and approaches the pKa values, a significant fraction of the molecules will exist in the un-ionized, free base form. This neutral form is less polar, reducing its favorable interactions with water and leading to a dramatic decrease in aqueous solubility.[6]

The Henderson-Hasselbalch equation provides the theoretical framework for this pH-dependent solubility profile.[3][7] For a weak base, the relationship between pH, pKa, and the ratio of ionized to un-ionized forms dictates the overall solubility.

Theoretical pH-Solubility Profile

The relationship between the ionization state of this compound and the resulting aqueous solubility can be visualized. As a dibasic compound, its solubility is highest at low pH where it is fully ionized and decreases sharply as the pH approaches and surpasses its pKa values.

Caption: Figure 1: Relationship between pH, ionization, and solubility.

Experimental Determination of Solubility

To move from theoretical predictions to actionable data, rigorous experimental protocols are required. The two most common and informative assays in drug discovery are the kinetic and thermodynamic solubility measurements.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions. It reflects the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[8]

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a DMSO concentration of 1%.

-

Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.[9] This short incubation period is characteristic of kinetic assays.

-

Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The amount of scattered light is directly proportional to the amount of precipitated compound.

-

Data Analysis: Compare the light scattering signal to a calibration curve or pre-defined threshold to determine the kinetic solubility value.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of the compound and is considered the "gold standard" for pre-formulation and lead optimization.[10][11] It involves equilibrating an excess of the solid compound in the aqueous medium over an extended period.

Trustworthiness: Why the Shake-Flask Method Endures The shake-flask method, while lower in throughput, is the benchmark for thermodynamic solubility. By starting with the solid form of the test article (not a DMSO stock) and allowing sufficient time to reach equilibrium (typically 24 hours), this protocol minimizes the artifacts of supersaturation that can occur in kinetic assays.[10] This ensures the resulting data reflects the true saturation solubility, a critical parameter for developing formulations and predicting gastrointestinal absorption.[12]

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Compound Dispensing: Add an excess amount of solid this compound (e.g., 1 mg) into a 1.5 mL glass vial.[10] Using the solid form is a key differentiator from the kinetic assay.[9]

-

Buffer Addition: Add 1 mL of the desired aqueous buffer to the vial. A range of buffers should be used to map the pH-solubility profile (e.g., pH 2.0, 4.5, 6.5, 7.4, and 9.0).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[10]

-

Separation of Undissolved Solid: After incubation, filter the suspension through a 0.45 µm PVDF filter to remove any undissolved particles. Centrifugation can also be used as an alternative separation method.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS.[9] A standard curve prepared in the same buffer must be used for accurate quantification.

Caption: Figure 2: Workflow for the shake-flask thermodynamic solubility assay.

Expected Solubility Profile and Data Presentation

Based on its dibasic nature, the thermodynamic solubility of this compound is expected to be highly dependent on pH. Below is a table of representative, predicted data across various relevant media.

| Medium | pH | Expected Solubility (mg/mL) | Rationale / Relevance |

| 0.1 N HCl | 1.0 | > 100 | Simulates stomach acid. High solubility due to full protonation. |

| Phosphate Buffer | 4.5 | > 50 | Represents the upper small intestine. Still highly soluble. |

| FaSSIF (Fasted State) | 6.5 | 10 - 30 | Biorelevant medium simulating the fasted intestine.[13][14] Solubility decreases as pH nears pKa. |

| Phosphate-Buffered Saline (PBS) | 7.4 | 1 - 5 | Standard physiological buffer. Significant portion of compound is now the free base. |

| FeSSIF (Fed State) | 5.0 | > 50 | Biorelevant medium simulating the fed intestine.[13] Lower pH and presence of bile salts enhance solubility. |

| Carbonate Buffer | 9.0 | < 0.1 | Represents lower intestine. Low solubility as pH approaches pKa. |

Implications for Drug Development & Solubility Enhancement

The pronounced pH-dependent solubility profile presents both challenges and opportunities for formulation development.

Challenges:

-

Precipitation Risk: The sharp drop in solubility between the acidic environment of the stomach and the near-neutral pH of the small intestine poses a risk of the drug precipitating out of solution in vivo. This can lead to poor and erratic absorption.

-

Formulation of Neutral/Basic Solutions: Developing a liquid formulation at a physiological pH of 7.4 would be challenging due to the low intrinsic solubility of the free base.

Strategies for Enhancement:

For a basic compound like this, salt formation is the most effective and widely used strategy to improve aqueous solubility and dissolution rate.[7][9][13]

-

Mechanism of Action: By reacting the basic free form of the drug with an acid, a salt is formed. This salt has a much higher intrinsic solubility (S₀) than the free base. When the salt dissolves, it dissociates, transiently lowering the pH in the diffusion layer around the dissolving particle, which further promotes dissolution—a phenomenon known as the "common ion effect" is managed through appropriate salt selection.[13]

-

Counter-ion Selection: A critical step in drug development is salt screening, where various acidic counter-ions are evaluated to find a salt form with optimal properties (solubility, stability, crystallinity, manufacturability). Common counter-ions for basic drugs include:

-

Hydrochloride (HCl)

-

Sulfate

-

Mesylate

-

Tartrate

-

Citrate

-

-

Amorphous Solid Dispersions (ASDs): For particularly challenging cases, formulating the drug in an amorphous state within a polymer matrix can significantly enhance solubility by overcoming the crystal lattice energy barrier to dissolution.

Conclusion

This compound is a dibasic compound whose aqueous solubility is fundamentally governed by the pH of its environment. Its solubility is high under acidic conditions and dramatically decreases as the pH becomes neutral or basic. This profile necessitates careful consideration during drug development. A thorough characterization using both kinetic and thermodynamic solubility assays is essential to build a robust data package. For oral drug product development, strategies focusing on salt formation are paramount to mitigate the risk of precipitation in the gastrointestinal tract and ensure adequate bioavailability. This guide provides the theoretical foundation and practical protocols for scientists to comprehensively evaluate and optimize the solubility profile of this and structurally related basic compounds.

References

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

-

Crystal Pharmatech. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Global Greentag LLC. Retrieved from [Link]

-

GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. Retrieved from [Link]

-